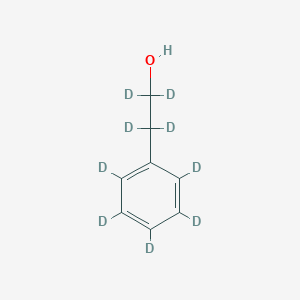

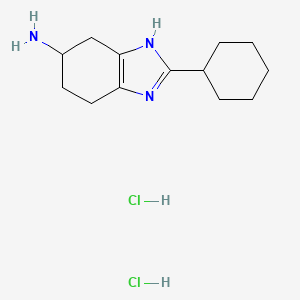

![molecular formula C11H12N4O3 B1459630 2-[4-(1H-四唑-1-基)苯氧基]丙酸甲酯 CAS No. 1706435-73-5](/img/structure/B1459630.png)

2-[4-(1H-四唑-1-基)苯氧基]丙酸甲酯

描述

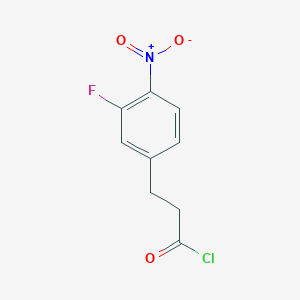

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a chemical compound with the molecular formula C11H12N4O3. It is a derivative of tetrazole, a class of compounds that have attracted much attention in medicinal chemistry .

Molecular Structure Analysis

The tetrazole ring in “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” is a five-membered aza compound with 6π electrons, and its reactivity is similar to aromatic compounds . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Chemical Reactions Analysis

Tetrazoles, including “Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate”, easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

“Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate” has a molecular weight of 248.24 g/mol. Tetrazoles show melting point temperatures at 155–157°C . They dissolve in water, acetonitrile, etc .科学研究应用

除草剂和植物生长调节特性

2-[4-(1H-四唑-1-基)苯氧基]丙酸甲酯是敌草快-甲酯的衍生物,已对其除草特性及其对植物生长的影响进行了研究。Shimabukuro 等人(1978 年)发现敌草快-甲酯抑制燕麦和小麦胚轴段中生长素刺激的伸长,发挥强大的生长素拮抗剂作用。这一特性使其成为控制某些植物物种的有效除草剂,同时对小麦等其他植物影响最小 (岛袋、岛袋、诺德和霍劳夫,1978)。

细菌系统中的代谢途径分析

该化合物与探索细菌中新代谢途径的研究相关。Spivack 等人(1994 年)发现一种革兰氏阴性菌通过涉及氧化骨架重排的途径代谢双酚 A,这与了解合成化合物的环境降解有关 (斯皮瓦克、莱布和洛博斯,1994)。

合成化学和分子结构分析

在合成化学中,该化合物已被用于开发新分子。Flores 等人(2014 年)报道了使用类似分子创建新的谷氨酸样衍生物的有效杂环化过程。他们的研究突出了这些化合物的合成多功能性 (弗洛雷斯、皮奥维桑、皮祖蒂、弗洛雷斯、马拉沃尔塔和马丁斯,2014)。类似地,中村等人(1993 年)探索了四唑基衍生物在糖基化过程中的合成,展示了该化合物在复杂有机合成中的效用 (中村、武田、高柳、浅井、井端和小仓,1993)。

药理学研究

虽然没有直接提及 2-[4-(1H-四唑-1-基)苯氧基]丙酸甲酯的具体药理学应用,但相关化合物已针对潜在的药用应用进行了研究。例如,李等人(2004 年)合成了芳氧丙醇胺衍生物,包括一种结构相似的化合物,用于潜在的抗糖尿病特性 (李、杨、河、崔和千,2004)。

环境和分析化学

该化合物的衍生物在环境和分析化学中也很重要。努胡等人(2012 年)开发了一种测定水中苯氧基除草剂的方法,展示了此类化合物在环境监测和安全中的重要性 (努胡、巴希尔、阿尔胡沙尼和阿尔-阿尔法杰,2012)。

安全和危害

未来方向

Tetrazoles have been used in a wide range of important products such as propellants, explosives, and many drugs . Due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions could focus on exploring more potential applications of tetrazoles in various fields.

生化分析

Biochemical Properties

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The tetrazole ring in its structure can form non-covalent interactions with enzymes, enhancing its bioavailability and stability . This compound has been shown to interact with enzymes such as P38 MAP kinase, which is involved in inflammatory responses . The nature of these interactions often involves hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Cellular Effects

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling proteins, leading to changes in gene expression patterns . For instance, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The tetrazole ring in the compound’s structure allows it to form stable complexes with enzymes and receptors through hydrogen bonding and π-π interactions . This binding can lead to the inhibition or activation of enzyme activity, depending on the specific target. For example, its interaction with P38 MAP kinase results in the modulation of inflammatory signaling pathways . Additionally, Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its effects on cellular function can persist, with sustained modulation of gene expression and enzyme activity . The compound’s stability and activity may be influenced by factors such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels . These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The tetrazole ring in its structure can undergo metabolic transformations, leading to the formation of metabolites that retain biological activity . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy. Additionally, Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate can affect metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilicity, conferred by the tetrazole ring, allows it to penetrate cell membranes and accumulate in specific cellular compartments . This distribution is crucial for its biological activity, as it determines the compound’s accessibility to target biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of Methyl 2-[4-(1H-tetrazol-1-yl)phenoxy]propanoate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with enzymes, receptors, and transcription factors . This localization is essential for its activity, as it allows the compound to modulate cellular processes at the molecular level .

属性

IUPAC Name |

methyl 2-[4-(tetrazol-1-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c1-8(11(16)17-2)18-10-5-3-9(4-6-10)15-7-12-13-14-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABFEAFDLKWFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

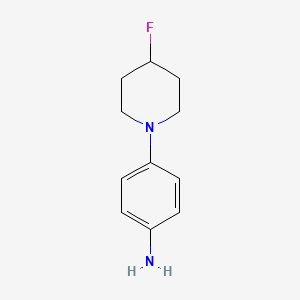

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)

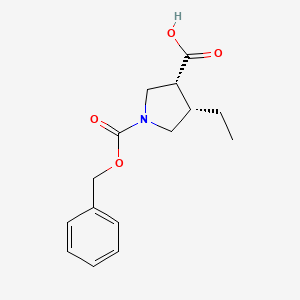

amine dihydrochloride](/img/structure/B1459565.png)

![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)

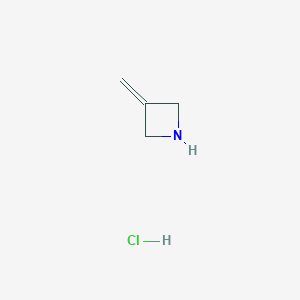

![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)